molecular formula C26H24F6P2 B15182729 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate CAS No. 54230-16-9

4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate

Cat. No.: B15182729
CAS No.: 54230-16-9
M. Wt: 512.4 g/mol
InChI Key: LVIVKPZSJGBMDL-UHFFFAOYSA-N
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Description

4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate is a complex organic compound with the molecular formula C26H24P. It is known for its unique structure, which includes a phosphinolinium core and a hexafluorophosphate counterion

Preparation Methods

The synthesis of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphine with hexafluorophosphoric acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the phosphine core.

Scientific Research Applications

4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate involves its interaction with molecular targets through its phosphine center. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of metal-ligand complexes, which can then participate in various catalytic cycles .

Comparison with Similar Compounds

Compared to other phosphine-based compounds, 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate is unique due to its tetrahydrobenzo(h) structure and hexafluorophosphate counterion. Similar compounds include:

Properties

CAS No.

54230-16-9

Molecular Formula

C26H24F6P2

Molecular Weight

512.4 g/mol

IUPAC Name

4-methyl-1,1-diphenyl-3,4-dihydro-2H-benzo[h]phosphinolin-1-ium;hexafluorophosphate

InChI

InChI=1S/C26H24P.F6P/c1-20-18-19-27(22-11-4-2-5-12-22,23-13-6-3-7-14-23)26-24(20)17-16-21-10-8-9-15-25(21)26;1-7(2,3,4,5)6/h2-17,20H,18-19H2,1H3;/q+1;-1

InChI Key

LVIVKPZSJGBMDL-UHFFFAOYSA-N

Canonical SMILES

CC1CC[P+](C2=C1C=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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